molecular formula C13H17BrO2 B13990139 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone CAS No. 62179-79-7

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone

Cat. No.: B13990139
CAS No.: 62179-79-7
M. Wt: 285.18 g/mol
InChI Key: UYDNWTAOIJNZAV-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone (CAS: 62179-79-7) is a brominated aromatic ketone with the molecular formula C₁₃H₁₇BrO₂ and a molecular weight of 285.18 g/mol . The compound features a pentyloxy (-O-C₅H₁₁) substituent at the para position of the phenyl ring, which confers distinct lipophilic properties compared to shorter alkoxy or polar substituents. It is structurally characterized by a brominated acetyl group (COCH₂Br) that enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

62179-79-7

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-1-(4-pentoxyphenyl)ethanone

InChI

InChI=1S/C13H17BrO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(15)10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

UYDNWTAOIJNZAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound usually proceeds via two main steps:

The key intermediate is 4-(pentyloxy)acetophenone, which upon bromination yields the target compound.

Step 1: Synthesis of 4-(Pentyloxy)acetophenone

  • Reagents and Conditions: 4-Hydroxyacetophenone is reacted with 1,5-dibromopentane in the presence of anhydrous potassium carbonate and acetone as solvent.
  • Mechanism: The phenolic hydroxyl group performs nucleophilic substitution on the alkyl bromide, forming the pentyloxy ether.
  • Yield: Typically high, as reported in heterocyclic compound syntheses.

Step 2: α-Bromination of 4-(Pentyloxy)acetophenone

Several methods are available for the α-bromination of acetophenone derivatives, including:

Method Reagents Conditions Yield Notes
Phenyltrimethylammonium tribromide Phenyltrimethylammonium tribromide (PTMATB) THF, 0–20 °C, ~1.3 h Quantitative (100%) for similar compounds Mild, high selectivity, suitable for sensitive substrates
N-Bromosuccinimide (NBS) with p-toluenesulfonic acid NBS, p-TsOH Acetonitrile, reflux, 2 h, inert atmosphere 93% for 4-ethylacetophenone derivative Efficient bromination, requires inert atmosphere
Copper(II) bromide (CuBr2) CuBr2 Ethyl acetate, reflux, sonication, 3-5 h High yield, purification by chromatography Suitable for large scale, followed by nucleophilic substitution if needed
Oxone with ammonium bromide Oxone, NH4Br Methanol, reflux, 1.5 h 86% for similar substrates Green oxidant system, mild conditions

Note: Although these methods are reported for similar acetophenone derivatives (e.g., 4-ethylacetophenone), they are applicable to 4-(pentyloxy)acetophenone due to structural similarity.

Specific Example from Literature

A closely related synthetic route reported by Al-Juboori et al. involves:

  • First step: Preparation of 1-[4-(5-bromo-pentyloxy)phenyl]ethanone by reaction of 4-hydroxyacetophenone with 1,5-dibromopentane in the presence of potassium carbonate and acetone.
  • Second step: Bromination of this intermediate to yield 2-(4-acetyl-phenoxy)-1-(4-bromo-phenyl)-ethanone under controlled conditions.

This demonstrates the feasibility of preparing 2-bromo substituted acetophenone derivatives with long alkoxy chains.

Analytical Data Supporting Preparation

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons (multiplets around δ 7.0–8.0 ppm), methylene protons adjacent to oxygen (δ ~4.0 ppm), and α-bromomethylene protons (singlet around δ 4.5 ppm).
  • Melting Point: For related α-bromoacetophenones, melting points range from 49–50 °C, confirming purity and structure.
  • Mass Spectrometry: Molecular ion peaks consistent with bromine isotopic patterns (m/z values showing characteristic double peaks due to ^79Br and ^81Br isotopes).

Crystallographic Data

  • The pentyloxy-substituted phenyl ring and ethanone moiety exhibit planar conformations with typical bond angles and torsion angles consistent with aromatic ketones.

Summary Table of Preparation Conditions and Yields

Step Reaction Reagents & Conditions Yield Reference
1 Etherification of 4-hydroxyacetophenone 1,5-Dibromopentane, K2CO3, acetone, reflux High (typically >85%)
2a α-Bromination with phenyltrimethylammonium tribromide PTMATB, THF, 0–20 °C, 1.3 h 100% (similar compounds)
2b α-Bromination with NBS and p-TsOH NBS, p-TsOH, acetonitrile, reflux, 2 h 93% (similar compounds)
2c α-Bromination with CuBr2 CuBr2, ethyl acetate, reflux, sonication, 3–5 h High
2d α-Bromination with Oxone/NH4Br Oxone, NH4Br, methanol, reflux, 1.5 h 86% (similar substrates)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with the nucleophile replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for developing new compounds.

    Biology: Potential use in studying biological pathways and interactions due to its ability to modify biomolecules through nucleophilic substitution.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader family of brominated acetophenones, differing primarily in the substituents on the phenyl ring. Key structural analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Bromo-1-(4-hydroxyphenyl)ethanone -OH (para) C₈H₇BrO₂ 215.05 Used in adrenaline-type drug synthesis; exhibits hydrogen bonding in crystal structures .
2-Bromo-1-(2,4-dihydroxyphenyl)ethanone -OH (ortho and para) C₈H₇BrO₃ 231.05 Limited toxicological data; potential use in polyphenol-derived compounds .
2-Bromo-1-(4-methoxyphenyl)ethanone -OCH₃ (para) C₉H₉BrO₂ 229.07 Planar molecular structure; forms 1D chains via C–H⋯O hydrogen bonds .
2-Bromo-1-(4-ethoxyphenyl)ethanone -OCH₂CH₃ (para) C₁₀H₁₁BrO₂ 243.10 Synthesized via bromination of 4’-ethoxyacetophenone; higher lipophilicity than methoxy analog .
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone -N(CH₃)₂ (para) C₁₀H₁₂BrNO 242.11 Electron-rich aryl group; used in photoactive materials .

Physicochemical Properties

  • Solubility: The pentyloxy chain enhances solubility in nonpolar solvents (e.g., hexane, chloroform) compared to analogs with shorter alkoxy groups. For example, 2-bromo-1-(4-methoxyphenyl)ethanone crystallizes in polar solvents due to stronger intermolecular hydrogen bonds .
  • Melting Points: Bulky substituents like pentyloxy lower melting points.

Biological Activity

2-Bromo-1-(4-(pentyloxy)phenyl)ethanone, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrO2. It features a bromine atom and a pentyloxy group attached to a phenyl ring, contributing to its unique properties.

PropertyValue
Molecular FormulaC12H15BrO2
Molecular Weight273.15 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating signaling pathways related to inflammation and cancer progression.
  • Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which could protect cells from oxidative stress.

Biological Activity and Case Studies

Research on the biological activity of this compound includes several key findings:

  • Anticancer Activity :
    • A study investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
    • Case Study : In vitro assays showed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours in MCF-7 breast cancer cells.
  • Anti-inflammatory Effects :
    • Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
    • Case Study : In an animal model of arthritis, administration of the compound reduced swelling and joint damage compared to control groups.
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
    • Case Study : In a model of neurodegeneration, the compound improved cell survival rates by 30% when exposed to oxidative stress.

Q & A

Basic: What are the most efficient synthetic routes for 2-Bromo-1-(4-(pentyloxy)phenyl)ethanone, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via Friedel-Crafts acylation followed by bromination. A high-yield approach (up to 97%) involves using 4-(pentyloxy)acetophenone as a precursor, brominated with molecular bromine (Br₂) in acetic acid under controlled temperature (0–5°C). Yield optimization requires strict anhydrous conditions and stoichiometric control to minimize di-bromination byproducts . For scalability, catalytic Lewis acids like AlCl₃ or FeCl₃ can enhance regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR : Key peaks include a singlet for the acetyl carbonyl (δ ~200 ppm in ¹³C) and a doublet for the brominated methylene (δ ~4.5 ppm in ¹H). Aromatic protons from the pentyloxy-substituted phenyl ring appear as a multiplet (δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1680 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (calc. for C₁₃H₁₇BrO₂: 292.0378) .

Advanced: How do electronic effects of the pentyloxy substituent influence reactivity in nucleophilic substitution reactions?

Answer:
The pentyloxy group is a strong electron-donating substituent (+M effect), which activates the phenyl ring toward electrophilic attacks but deactivates the α-carbon of the ketone toward nucleophilic substitution. This duality requires careful selection of reaction conditions. For example, in quinoxaline synthesis (via condensation with o-phenylenediamine), the electron-rich aryl ring enhances electrophilicity at the α-carbon, but competing side reactions (e.g., oxidation) may occur. Using Brønsted acidic ionic liquid catalysts (e.g., [MimC₄SO₃H]HSO₄) can suppress side reactions and improve yields to >85% .

Advanced: How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved in structural studies?

Answer:
Discrepancies in single-crystal X-ray diffraction (SCXRD) data, such as C-Br bond length variations (typical range: 1.89–1.93 Å), arise from crystal packing effects or thermal motion. To resolve these:

  • Perform DFT calculations to compare experimental vs. theoretical bond parameters.
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O/Br) that distort geometry .
  • Validate with complementary techniques like PXRD to rule out polymorphism .

Advanced: What strategies mitigate competing side reactions during functionalization of the bromoacetyl group?

Answer:
The bromoacetyl moiety is prone to elimination (forming α,β-unsaturated ketones) or hydrolysis (forming carboxylic acids). Mitigation strategies include:

  • Low-temperature kinetics : Conduct reactions at –20°C to slow hydrolysis .
  • Protecting groups : Temporarily protect the ketone as a thioketal or oxime during bromine displacement .
  • Solvent control : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN₂ reactions .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer:
The compound is light- and moisture-sensitive. Store under argon at –20°C in amber vials. Degradation (e.g., debromination or ketone oxidation) can be monitored via:

  • TLC : Spot disappearance or new byproduct spots.
  • ¹H NMR : Loss of the bromomethylene signal (δ ~4.5 ppm) .
  • HPLC-MS : Detect hydrolyzed products (e.g., 1-(4-(pentyloxy)phenyl)ethanone) .

Advanced: How does this compound serve as a precursor for bioactive molecules, and what are key pharmacophore design considerations?

Answer:
The bromoacetyl group is a versatile handle for synthesizing:

  • Antimicrobial agents : Coupling with thiol-containing heterocycles (e.g., thiazoles) via nucleophilic substitution .
  • Kinase inhibitors : Introducing pyridine or quinoline moieties via Ullmann coupling .
    Key design considerations:
  • Bioisosteric replacement : Replace Br with -SH or -NH₂ to modulate solubility.
  • Steric effects : The pentyloxy chain enhances lipophilicity, requiring PEGylation for aqueous compatibility .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to bromine vapor release during decomposition .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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